Specific Scientific Field: This research falls under the field of Endocrinology and Metabolic Research .
Summary of the Application: Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat . It has been used to investigate the effect of a low-dose pioglitazone regimen on bone mineral density and bone formation-resorption markers .
Methods of Application: In the experiment, Wistar rats were divided into 4 groups: non-diabetic controls, control rats receiving pioglitazone (3 mg/kg), streptozocin-treated diabetic rats (50 mg/kg), diabetic rats treated with pioglitazone (3 mg/kg). The duration of the experiment was 8 weeks .
Results or Outcomes: Diabetes in rats was associated with weight loss, increased urinary calcium excretion, and reduced plasma osteocalcin levels
Specific Scientific Field: This research is in the field of Cell Biology and Adipogenesis .
Summary of the Application: Netoglitazone has been used to study the morphological changes and peroxisome proliferator-activated receptor gamma (PPAR-γ) gene expression in 3T3-L1 differentiation .
Methods of Application: In this study, troglitazone, a hypoglycemic agent was added to adipogenic induction media and observed in order to determine the morphological changes and PPAR-γ gene expression in 3T3-L1 differentiation .
Results or Outcomes: Based on Oil Red O Staining, adipogenic induction with or without troglitazone changed the 3T3-L1 pre-adipocytes into mature round fat cells characterized by red droplet lipids .
Specific Scientific Field: This research is in the field of Endocrinology and Diabetes Research .
Summary of the Application: Netoglitazone is a thiazolidinedione, which acts as either a full or partial PPAR-gamma agonist, or antagonist, in a cell type specific manner . It has been used to investigate the effect of a low-dose pioglitazone regimen on blood glucose levels .
Specific Scientific Field: This research is in the field of Rheumatology .
Summary of the Application: Thiazolidinediones (TZDs), a group of diabetes medications including Netoglitazone, are currently being investigated for anti-arthritis effectiveness .
Methods of Application: The criteria of eligibility were studies with the diagnosis of arthritis and pioglitazone .
Results or Outcomes: The potential use of pioglitazone in the treatment of temporomandibular joint (TMJ) arthritis is being evaluated .
Specific Scientific Field: This research is in the field of Endocrinology and Obesity Research .
Summary of the Application: Netoglitazone is a member of a new class of PPAR-gamma ligands with distinct anti-diabetic, anti-osteoblastic, and pro-adipocytic activities in vivo . It has been used to investigate the obesity-induced phosphorylation of serine 273 (S273) in the absence of classical agonism, to derive insulin-sensitizing efficacy with improved therapeutic index .
Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures, and in vivo in C57BL/6 mice .
Results or Outcomes: In contrast to the observed in vitro effects, netoglitazone in vivo effectively induced marrow adipocyte formation and induced changes in the weights of extramedullary fat depots .
Specific Scientific Field: This research is in the field of Cell Biology and Mesenchymal Cell Differentiation Research .
Summary of the Application: Netoglitazone has been used to study the differentiation of marrow mesenchymal cells under the control of PPAR-gamma2 .
Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures .
Results or Outcomes: In vitro, netoglitazone induced adipocyte and inhibited osteoblast formation in a PPAR-gamma2-dependent manner; however, it was 100-fold less effective than rosiglitazone .
Netoglitazone is a member of the thiazolidinedione class of compounds, specifically designed as a selective ligand for the peroxisome proliferator-activated receptor gamma (PPAR-gamma). It is also referred to by its developmental names, MCC-555 and RWJ-241947. This compound exhibits unique pharmacological properties, acting as both a full and partial agonist or antagonist depending on the specific cellular context. Netoglitazone is primarily recognized for its anti-diabetic, anti-osteoblastic, and pro-adipocytic activities, making it a significant focus in diabetes research and treatment .
Netoglitazone functions through various biochemical pathways, primarily involving the modulation of PPAR-gamma activity. As a PPAR-gamma ligand, it influences the transcription of genes related to glucose and lipid metabolism. The compound's mechanism includes:
The compound's interaction with other metabolic pathways can lead to alterations in lipid profiles and insulin signaling cascades.
Netoglitazone exhibits distinct biological activities that contribute to its therapeutic potential:
Netoglitazone can be synthesized through several methods. A notable approach involves:
The synthesis process emphasizes the importance of controlling reaction conditions to yield high-purity compounds suitable for biological testing.
Netoglitazone's primary applications lie in the management of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Additionally, its unique profile allows for potential applications in:
Netoglitazone interacts with various pharmacological agents, influencing their efficacy and safety profiles. Notably:
These interactions underline the importance of understanding drug-drug interactions in clinical settings.
Several compounds share structural or functional similarities with netoglitazone. Here are some notable examples:
Compound Name | Class | Primary Action | Unique Features |
---|---|---|---|
Rosiglitazone | Thiazolidinedione | PPAR-gamma agonist | Strong pro-adipocytic activity |
Pioglitazone | Thiazolidinedione | PPAR-gamma agonist | Broader metabolic effects; cardiovascular benefits |
Troglitazone | Thiazolidinedione | PPAR-gamma agonist | Withdrawn due to hepatotoxicity |
Adipotide | Peptide | Reduces fat mass | Targets adipose tissue directly |
Netoglitazone's uniqueness lies in its selective modulation of PPAR-gamma activity, providing anti-diabetic benefits while minimizing adverse effects on bone health compared to traditional thiazolidinediones like rosiglitazone .
Environmental Hazard